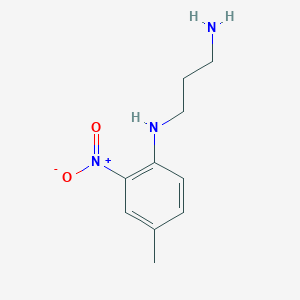

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine

Overview

Description

Epicept NP-1 is a prescription topical analgesic cream designed to provide effective, long-term relief from the pain of peripheral neuropathies. Peripheral neuropathies are medical conditions caused by damage to the nerves in the peripheral nervous system, which includes nerves that run from the brain and spinal cord to the rest of the body . Epicept NP-1 Cream is a patented formulation containing two FDA-approved drugs, amitriptyline (a widely-used antidepressant) and ketamine (an NMDA antagonist that is used as an anesthetic) .

Preparation Methods

Epicept NP-1 is a topical cream formulation that combines two active pharmaceutical ingredients: amitriptyline and ketamine. The preparation involves the following steps:

Synthesis of Amitriptyline: Amitriptyline is synthesized through a multi-step process starting from dibenzosuberone.

Synthesis of Ketamine: Ketamine is synthesized from cyclohexanone through a series of reactions including bromination, amination, and cyclization.

Formulation of Epicept NP-1 Cream: The active ingredients, amitriptyline and ketamine, are combined in specific proportions (4% amitriptyline and 2% ketamine) with a suitable cream base to create the final topical formulation.

Chemical Reactions Analysis

Epicept NP-1 undergoes various chemical reactions due to the presence of its active ingredients:

Reduction: Ketamine can be reduced to its corresponding secondary amine under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives .

Scientific Research Applications

Epicept NP-1 has several scientific research applications, particularly in the fields of medicine and pharmacology:

Neuropathic Pain Management: Epicept NP-1 is primarily used for the treatment of peripheral neuropathies, including diabetic neuropathy, post-herpetic neuralgia, and chemotherapy-induced peripheral neuropathy.

Clinical Trials: Epicept NP-1 has been investigated in various clinical trials to evaluate its efficacy and safety in managing neuropathic pain.

Mechanistic Studies: Research on Epicept NP-1 has contributed to understanding the mechanisms of action of its active ingredients, particularly their effects on NMDA receptors and sodium channels.

Mechanism of Action

The mechanism of action of Epicept NP-1 involves the combined effects of its active ingredients, amitriptyline and ketamine:

Amitriptyline: Amitriptyline inhibits the reuptake of noradrenaline and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

Ketamine: Ketamine acts as an NMDA receptor antagonist, blocking the excitatory effects of glutamate on these receptors.

The combined action of these mechanisms results in effective pain relief for patients with peripheral neuropathies .

Comparison with Similar Compounds

Epicept NP-1 can be compared with other topical analgesic formulations and oral medications used for neuropathic pain management:

Gabapentin: Gabapentin is an oral medication commonly used for neuropathic pain.

Lidocaine: Lidocaine is another topical analgesic used for neuropathic pain.

Epicept NP-1 is unique in its combination of amitriptyline and ketamine, providing a dual mechanism of action that targets both sodium channels and NMDA receptors .

Similar compounds include:

- Gabapentin

- Lidocaine

- Capsaicin

These comparisons highlight the uniqueness of Epicept NP-1 in providing a multifaceted approach to neuropathic pain management .

Biological Activity

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The structure features a nitrophenyl group attached to a propane-1,3-diamine backbone, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

The mechanisms by which this compound exerts its biological effects are still under exploration. Key hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions and potential therapeutic effects against diseases such as cancer or infections.

- Receptor Modulation : There is potential for this compound to modulate receptor activity, impacting signaling pathways within cells. Such interactions could be crucial for developing drugs targeting receptor-mediated processes .

Case Studies and Research Findings

Several studies have examined the biological activities of related compounds and provided insights into the potential effects of this compound:

Properties

Key on ui mechanism of action |

The mechanism(s) of action are unclear for Epicept. Both ketamine and amitriptyline inhibit N-methyl-D-aspartate receptors in neuronal preparations and may be involved in sensitization of tetrodotoxin-resistant Na+ currents in nociceptors by blocking Na+ channels. In producing antihyperalgesia with pretreatment, but not posttreatment, regimens, ketamine and amitriptyline resemble the profile of a µ-opioid receptor agonist. In addition to the above effects, amitriptyline also inhibits noradrenaline, 5-HT, and adenosine uptake; inter-acts with opioid mechanisms; blocks Ca2+ channels; and blocks cholinergic, histamine H1, 5-HT2, and {alpha}-adrenergic receptors. Accordingly there are many possible mechanisms at work. |

|---|---|

Molecular Formula |

C10H15N3O2 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N'-(4-methyl-2-nitrophenyl)propane-1,3-diamine |

InChI |

InChI=1S/C10H15N3O2/c1-8-3-4-9(12-6-2-5-11)10(7-8)13(14)15/h3-4,7,12H,2,5-6,11H2,1H3 |

InChI Key |

FKZUPMCBVURANR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.